molecular formula C20H24N4O3 B2709133 (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034503-78-9

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2709133
CAS No.: 2034503-78-9
M. Wt: 368.437
InChI Key: MLATYMWHFBGDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: is a complex organic compound featuring a piperazine ring and a tetrahydrobenzimidazole moiety[_{{{CITATION{{{_2{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl ...

Mechanism of Action

Target of Action

The compound (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone, also known as 5-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole, primarily targets the D2 and D3 receptors in the brain . These receptors are part of the dopamine system, which plays a crucial role in the regulation of mood, reward, and motor control .

Mode of Action

The compound interacts with its targets, the D2 and D3 receptors, by stimulating them . This stimulation provides an effective dopamine effect, which can influence various functions in the brain . The compound’s interaction with these receptors is similar to the action of dopamine, a neurotransmitter that transmits signals in the brain and other vital areas .

Biochemical Pathways

The compound affects the dopamine neurotransmission pathway in the brain . By stimulating the D2 and D3 receptors, it enhances the dopamine effect, which can influence various functions in the brain . This can lead to changes in mood, reward, and motor control .

Pharmacokinetics

The compound has a half-life (t1/2) of 1.7 to 6.9 hours . About 68% of the absorbed compound is excreted from the kidneys in the form of metabolites within 24 hours, and all of it is cleared within 48 hours . Approximately 25% is excreted via the bile . The compound gradually releases its active ingredients, and its therapeutic action can last for more than 24 hours .

Result of Action

The stimulation of the D2 and D3 receptors by the compound results in an enhanced dopamine effect . This can lead to changes in various brain functions, including mood, reward, and motor control . The compound has been found to have anticonvulsant and antidepressant activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and benzo[d][1,3]dioxole derivatives[_{{{CITATION{{{2{Pharmacological evaluation of novel 1-4-(4-benzo[1,3]dioxol-5-ylmethyl .... The piperazine ring can be synthesized through the reaction of piperazine with appropriate alkylating agents[{{{CITATION{{{1{Piribedil | 3605-01-4 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700683?context=bbe). The benzo[d][1,3]dioxole moiety can be obtained through the cyclization of catechol derivatives[{{{CITATION{{{_1{Piribedil | 3605-01-4 - MilliporeSigma](https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh2d700683?context=bbe).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Explored for its therapeutic potential, such as in the treatment of neurological disorders and inflammation.

  • Industry: : Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • Piribedil: : A piperazine derivative with anticonvulsant and antidepressant properties.

  • Imidazole derivatives: : Compounds containing the imidazole ring, which are known for their diverse biological activities.

These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of (4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c25-20(15-2-3-16-17(10-15)22-12-21-16)24-7-5-23(6-8-24)11-14-1-4-18-19(9-14)27-13-26-18/h1,4,9,12,15H,2-3,5-8,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLATYMWHFBGDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.